2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with 3,4,5-trimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the final triazolopyrimidine product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the triazolopyrimidine core contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
- Tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole (BTPE-TAZ)
- 4-(3,4-Dimethoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole
Uniqueness
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of methoxy groups and the triazolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H26N4O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H26N4O5/c1-29-18-8-6-15(12-19(18)30-2)7-9-22-26-24-25-11-10-17(28(24)27-22)16-13-20(31-3)23(33-5)21(14-16)32-4/h6,8,10-14H,7,9H2,1-5H3 |
InChI Key |
WEBZSDWXIMIRCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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